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This in-depth technical guide delves into the crystallographic features of "Bronze Red"
monoazo pigments, with a primary focus on the industrially significant C.l. Pigment Red 57:1.
This pigment, a calcium salt of 4-((4-methyl-2-sulfonatophenyl)azo)-3-hydroxy-2-
naphthalenecarboxylate, is a cornerstone in various applications, and understanding its solid-
state structure is paramount for optimizing its performance characteristics. This guide
summarizes the known crystallographic data, details the experimental protocols for its
structural determination, and visualizes the key relationships in its crystal packing.

Crystallographic Data Summary

C.l. Pigment Red 57:1 is known to exist in at least three different hydration states: anhydrous,
monohydrate, and trihydrate. While specific unit cell parameters are not publicly available in the
surveyed literature, crucial crystallographic information has been established through X-ray
powder diffraction studies. All three phases have been determined to crystallize in the
monoclinic crystal system, belonging to the space group P21/c, with four molecules (Z = 4) per
unit cell.[1][2] This consistent crystallographic framework across different hydration levels
points to a robust underlying molecular packing arrangement.
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Property Anhydrous Monohydrate Trihydrate

) C18H12CaN20sS - C18H12CaN20sS -
Chemical Formula C1sH12CaN206S

H20 3H20
Crystal System Monoclinic Monoclinic Monoclinic
Space Group pP21/c pP21/c pP21/c
Molecules per Unit
4 4 4

Cell (2)
Unit Cell Parameters Data not available Data not available Data not available

Molecular Structure and Tautomerism

A critical aspect of the solid-state structure of C.I. Pigment Red 57:1 and related [3-naphthol
monoazo pigments is the existence of tautomerism. While often depicted in the azo form, solid-
state Nuclear Magnetic Resonance (NMR) studies have provided strong evidence that these
pigments predominantly exist in the hydrazone tautomeric form in the solid state. This is a key
factor influencing the pigment's color and stability.

Azo-Hydrazone Tautomerism in B-Naphthol Monoazo Pigments.

Crystal Packing and Layered Structure

The crystal structure of C.I. Pigment Red 57:1 is characterized by a distinct double-layer
arrangement.[2] This layered architecture is a consequence of the amphiphilic nature of the
pigment molecule, which contains both polar and nonpolar moieties.

o Polar Layer: This layer is comprised of the calcium ions, the sulfonate and carboxylate
groups of the pigment molecule, and the water molecules of hydration. The components of
this layer are held together by strong electrostatic interactions and hydrogen bonds.[2]

e Nonpolar Layer: This layer consists of the aromatic naphthalene and toluene parts of the
pigment molecules.[2]

This segregation into polar and nonpolar layers is a defining feature of the pigment's crystal
packing and significantly influences its physical and chemical properties, such as its insolubility
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and stability.

Polar Layer
(Caz*, SOs~, COO~, H20)

Nonpolar Layer
(Naphthalene, Toluene Moieties)

Intermolecular Interactions
(Electrostatic, H-bonds, van der Waals)

Click to download full resolution via product page
Schematic of the Layered Crystal Packing in C.l. Pigment Red 57:1.

Experimental Protocols for Crystal Structure
Determination

Due to the low solubility of organic pigments, growing single crystals suitable for single-crystal
X-ray diffraction is often challenging. Therefore, the crystal structure of C.l. Pigment Red 57:1
was determined from high-resolution X-ray powder diffraction (XRPD) data, followed by

Rietveld refinement.

X-ray Powder Diffraction (XRPD) Data Collection

A generalized protocol for collecting high-quality XRPD data for pigment analysis is as follows:

o Sample Preparation: The pigment powder is gently packed into a sample holder to ensure a
flat, smooth surface and random orientation of the crystallites.

» Instrument Setup: A high-resolution powder diffractometer equipped with a monochromatic

X-ray source (typically Cu Ka radiation) is used.
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« Data Collection: The diffraction pattern is recorded over a wide 20 range (e.g., 5° to 80°) with
a small step size and sufficient counting time per step to obtain good statistics.

Rietveld Refinement

The Rietveld method is a powerful technique for refining crystal structures from powder
diffraction data. It involves a least-squares fitting of a calculated diffraction pattern to the

experimental data.

Rietveld Refinement Workflow
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Generalized Workflow for Rietveld Refinement of Pigment Crystal Structures.
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A step-by-step protocol for the Rietveld refinement of C.I. Pigment Red 57:1 would typically
involve:

e Initial Model: An initial structural model is generated based on the known chemical
composition, the determined space group (P21/c), and estimated atomic positions.

e Background Subtraction: The background contribution to the diffraction pattern is modeled
and subtracted.

» Profile Fitting: The peak profiles are modeled using appropriate functions (e.g., pseudo-Voigt
or Pearson VII) to account for instrumental and sample-related broadening.

» Refinement of Parameters: A sequential refinement of various parameters is performed. This
typically starts with the scale factor and background parameters, followed by the unit cell
parameters, and then the atomic coordinates and isotropic displacement parameters.

o Convergence: The refinement is iterated until the calculated pattern shows a good fit to the
experimental data, as indicated by low R-factors (e.g., Rwp, Rp) and a goodness-of-fit (x?)
value close to 1.

Conclusion

The crystal structure of "Bronze Red" monoazo pigments, exemplified by C.I. Pigment Red
57:1, is a testament to the intricate interplay of molecular structure, intermolecular forces, and
hydration state. The consistent monoclinic P21/c crystal system across its anhydrous,
monohydrate, and trihydrate forms, coupled with a distinct layered packing arrangement,
provides a solid foundation for understanding its performance characteristics. The
predominance of the hydrazone tautomer in the solid state is a crucial chemical detail. While
precise unit cell dimensions remain to be fully elucidated in publicly accessible literature, the
application of advanced techniques like X-ray powder diffraction with Rietveld refinement has
provided invaluable insights into the solid-state architecture of this important class of pigments.
This technical guide provides a comprehensive overview of the current understanding and the
methodologies employed in the structural characterization of these materials, offering a
valuable resource for researchers in the field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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